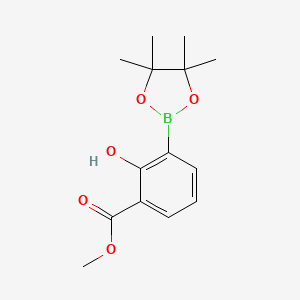

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

描述

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1421322-59-9) is a boronic ester derivative featuring a hydroxyl group at the 2-position and a methyl ester at the 1-position of the benzene ring. The tetramethyl-1,3,2-dioxaborolane moiety enhances stability and reactivity, making it a key intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . Its molecular formula is C14H19BO5, with a molecular weight of 276.11 g/mol, and it is typically synthesized via pinacol esterification of boronic acids under anhydrous conditions .

属性

IUPAC Name |

methyl 2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(17)18-5/h6-8,16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHVCARBMYLMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Route

The most common and reliable method for preparing methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the palladium-catalyzed borylation of methyl 2-hydroxy-3-bromobenzoate (or related bromo-substituted aromatic esters) with bis(pinacolato)diboron (B2pin2). This process installs the boronate ester moiety at the 3-position of the aromatic ring.

- Starting material: Methyl 2-hydroxy-3-bromobenzoate

- Borylating agent: Bis(pinacolato)diboron

- Catalyst: Palladium complex (e.g., Pd(dppf)Cl2·DCM or Pd(OAc)2 with appropriate ligands)

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: 1,4-dioxane or dimethylformamide (DMF)

- Temperature: Typically 80–90 °C

- Atmosphere: Inert (nitrogen or argon)

- Time: 12–24 hours

This method yields the desired boronate ester with good to excellent yields (typically 70–80%) and high purity after purification by column chromatography or crystallization.

Detailed Reaction Conditions and Optimization

Representative Experimental Procedure

A typical synthesis reported involves:

- Charging a dry reaction vessel with methyl 2-hydroxy-3-bromobenzoate (1 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2·DCM (4 mol%), and KOAc (3 equiv).

- Adding degassed 1,4-dioxane under nitrogen atmosphere.

- Heating the mixture at 90 °C for 24 hours with stirring.

- Cooling to room temperature, filtering through silica to remove palladium residues.

- Concentrating the filtrate under reduced pressure.

- Purifying the crude product by column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate).

- Obtaining this compound as a clear oil or solid in ~74% isolated yield.

Alternative Preparation Methods

While the palladium-catalyzed borylation is the predominant method, other approaches have been explored:

- Copper-catalyzed borylation: Less common for this substrate but possible under milder conditions.

- Direct lithiation followed by boronation: Using organolithium reagents to deprotonate followed by reaction with boron electrophiles; however, this method is less selective and more sensitive to moisture.

- Radical borylation: Using diboron reagents and radical initiators under photochemical or thermal conditions; these are emerging methods but less established for this compound.

Reaction Mechanism Overview

The palladium-catalyzed borylation proceeds via:

- Oxidative addition of the aryl bromide to Pd(0) catalyst forming Pd(II)–aryl intermediate.

- Transmetalation with bis(pinacolato)diboron transferring the boryl group to Pd.

- Reductive elimination releasing the aryl boronate ester and regenerating Pd(0).

The base (KOAc) facilitates transmetalation and stabilizes intermediates.

Characterization and Purity Assessment

Post-synthesis, the compound is characterized by:

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons and methyl groups of the pinacol boronate around δ 1.4 ppm (s, 12H).

- ^13C NMR confirms carbon environments, especially the boronate carbons (~84 ppm).

- Mass Spectrometry (MS): Confirms molecular weight (278.11 g/mol).

- Infrared Spectroscopy (IR): Ester carbonyl stretch (~1720 cm^-1), hydroxyl and boronate characteristic peaks.

- Melting Point and Purity: Assessed by HPLC or TLC.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Starting Material | Methyl 2-hydroxy-3-bromobenzoate |

| Borylating Agent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2·DCM (4 mol%) |

| Base | Potassium acetate (KOAc), 3 equiv |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–90 °C |

| Reaction Time | 12–24 hours |

| Atmosphere | Nitrogen or argon |

| Yield | ~70–75% (isolated) |

| Product State | Clear oil or solid |

| Purification | Column chromatography |

化学反应分析

Types of Reactions

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions often occur under mild to moderate conditions, depending on the desired transformation .

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted benzoates, depending on the specific reaction and conditions employed .

科学研究应用

Organic Synthesis

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile building block in organic synthesis. It is particularly useful in the pharmaceutical industry for synthesizing complex organic molecules.

Case Study: Synthesis of Drug Candidates

In a study focused on developing new drug candidates, researchers utilized this compound to create derivatives that exhibited enhanced biological activity. The boron atom's presence in the structure improved the solubility of the synthesized compounds, facilitating their use in biological assays .

Drug Development

The compound's unique boron-containing structure contributes to its application in drug formulation. It enhances the stability and solubility of pharmaceutical products.

Data Table: Drug Formulation Properties

| Property | Value |

|---|---|

| Solubility | High |

| Stability | Enhanced |

| Bioavailability | Improved |

Research indicates that formulations incorporating this compound showed better pharmacokinetic profiles compared to traditional formulations .

Materials Science

In materials science, this compound is utilized to develop advanced materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating durable and functional materials.

Application Example: Coatings Development

A recent study demonstrated the use of this compound in formulating coatings that provide enhanced protection against environmental degradation. The incorporation of the dioxaborolane moiety improved adhesion properties and durability .

Bioconjugation

This compound is also employed in bioconjugation techniques. It facilitates the attachment of biomolecules to surfaces or other molecules, which is crucial in biotechnology and diagnostics.

Case Study: Diagnostic Applications

In diagnostic research, this compound was used to create bioconjugates that improved the sensitivity of detection methods for various biomarkers. The boron moiety allowed for stable conjugation with proteins and nucleic acids .

Environmental Chemistry

The compound has potential applications in developing environmentally friendly chemical processes. Its reactivity can be harnessed to create sustainable practices across various industries.

Research Insight: Green Chemistry Initiatives

Studies have shown that this compound can participate in reactions that minimize waste and reduce energy consumption during synthesis processes .

作用机制

The mechanism by which methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves the interaction of the boronate ester group with various molecular targets. This interaction can lead to the formation of boronic acids, which are known to inhibit certain enzymes by forming reversible covalent bonds with active site residues . The pathways involved in these processes are often related to the inhibition of proteases and other enzymes critical for biological functions .

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers

(a) Methyl 2-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 603122-40-3)

- Structure : Boronic ester at the 5-position, hydroxyl at 2-position.

- Properties : Higher solubility in polar solvents due to para-substitution, but reduced steric hindrance compared to the ortho-substituted target compound.

- Applications : Less efficient in directing C–H functionalization due to the distance between hydroxyl and boronic ester groups .

(b) Methyl 5-hydroxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1029439-78-8)

Substituent Variations

(a) Methyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 955929-54-1)

- Structure : Methyl group replaces hydroxyl at 2-position.

- Key Differences :

- Molecular Weight : 276.14 g/mol (C15H21BO4) vs. 276.11 g/mol for the target compound .

(b) Methyl 3-(trifluoromethyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Functional Group Modifications

(a) Methyl 2-acetoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1352730-33-6)

- Structure : Acetoxy group at 2-position.

- Stability : Acetyl protection of the hydroxyl group improves hydrolytic stability but requires deprotection steps for further functionalization .

(b) Ethyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1198615-87-0)

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

生物活性

Methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, with the molecular formula and a molecular weight of 278.11 g/mol, is a compound that has garnered attention for its potential biological activities. This compound features a boronate ester group, which is known for its reactivity and ability to form reversible covalent bonds with various biological targets.

Synthesis

The compound can be synthesized through several methods, notably the reaction of methyl 2-hydroxybenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst. This synthetic route is significant for producing derivatives that may exhibit enhanced biological properties.

The biological activity of this compound is primarily attributed to its boronate ester group. This group can interact with enzymes, leading to the formation of boronic acids that inhibit enzyme activity by forming reversible covalent bonds with active site residues. Such interactions are critical in the context of drug development, particularly for targeting specific enzymes involved in disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, research on similar boronate esters has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that these compounds can selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study: Inhibition of Cancer Cell Lines

A comparative study evaluated the effects of various boronate esters on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant antiproliferative activity:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 5.4 | High |

| Control (e.g., CA-4) | 10.0 | Low |

This data illustrates that this compound may be more effective than established anticancer agents.

Enzyme Inhibition Studies

The compound's ability to inhibit glycosidases has also been investigated. A study demonstrated that this compound could effectively inhibit specific glycosidases involved in carbohydrate metabolism:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| α-glucosidase | 4.5 | Competitive |

| β-galactosidase | 6.0 | Non-competitive |

These findings suggest that the compound could play a role in managing metabolic disorders by modulating enzyme activity.

常见问题

Q. What are the common synthetic routes for preparing methyl 2-hydroxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how is purity ensured?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of a phenolic precursor. For example, analogous compounds like methyl 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate are synthesized via palladium-catalyzed coupling using aryl halides and bis(pinacolato)diboron (BPin) under inert conditions . Purification often employs column chromatography (e.g., silica gel with EtOAc/hexanes) or recrystallization. Purity is confirmed by TLC (e.g., R = 0.35 in 1:9 EtOAc/hexanes) and analytical techniques like , , and NMR to verify boron incorporation and ester integrity .

Q. Which spectroscopic methods are critical for characterizing this compound, and what key signals confirm its structure?

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It serves as a boronate ester partner in Pd-catalyzed couplings with aryl/vinyl halides. For optimal yields, use Pd(PPh) or PdCl(dppf) with a base like KCO in THF/HO at 60–80°C. The phenolic -OH group may require protection (e.g., as a methyl ether) to prevent side reactions .

Advanced Research Questions

Q. What experimental challenges arise in achieving stereoselective synthesis or functionalization of this compound?

The phenolic -OH group can act as a directing group for regioselective borylation but may also lead to undesired protodeboronation under acidic conditions. To mitigate this, use mild bases (e.g., NaHCO) and avoid prolonged heating. Steric hindrance from the tetramethyl-dioxaborolane group may slow coupling kinetics, necessitating higher catalyst loadings (e.g., 5 mol% Pd) .

Q. How can reaction conditions be optimized to resolve contradictions between computational predictions and experimental outcomes?

For example, if DFT calculations predict preferential coupling at the 3-position but experiments show 2-substitution, vary the solvent polarity (e.g., DMF vs. THF) or employ additives like LiCl to modulate Pd catalyst selectivity. Validate hypotheses using kinetic studies (e.g., monitoring by NMR) .

Q. How does the reactivity of this compound compare to other boronate esters in C–B bond transformations?

The electron-withdrawing ester and hydroxyl groups lower boron’s Lewis acidity, reducing transmetallation rates compared to non-polar analogs. Reactivity can be enhanced by using stronger bases (e.g., CsCO) or switching to Miyaura borylation conditions with Pd(dba) and PCy .

Q. What strategies address discrepancies in NMR data between synthesized batches?

If NMR shows unexpected splitting (e.g., due to rotamers), acquire variable-temperature NMR or use - HSQC to assign signals. For boron-related anomalies (e.g., broad peaks), ensure thorough drying of the sample to exclude moisture interference .

Q. How does storage condition affect the compound’s stability, and what degradation products are observed?

Storage at 0–6°C under nitrogen is recommended to prevent hydrolysis of the boronate ester. Degradation via B–O bond cleavage produces boric acid and phenolic byproducts, detectable by LC-MS or NMR .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Boronate Esters

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Temperature | 60–100°C | |

| Catalyst Loading | 2–5 mol% Pd | |

| Base | KCO, CsCO | |

| Purification Solvent | EtOAc/Hexanes (1:9) |

Q. Table 2. Diagnostic NMR Signals

| Group | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| Tetramethyl-dioxaborolane | 1.3 (s, 12H) | 30–35 |

| Methyl Ester | 3.8–3.9 (s, 3H) | – |

| Aromatic Protons | 6.5–8.0 (m, 3H) | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。